molecular formula C13H18N2O B12904713 (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole

(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole

Cat. No.: B12904713
M. Wt: 218.29 g/mol
InChI Key: YCPJLPTVEGIWAS-YWEYNIOJSA-N
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Description

(Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole: is a complex organic compound characterized by its unique structural features The compound consists of an isoxazole ring attached to an octahydroindolizinyl group via a vinyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole typically involves multi-step organic reactions. The process begins with the preparation of the octahydroindolizinyl precursor, followed by the introduction of the vinyl group and subsequent formation of the isoxazole ring. Common reagents used in these steps include aldehydes, amines, and nitrile oxides. Reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The vinyl group in the compound can participate in substitution reactions, often facilitated by halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Scientific Research Applications

Chemistry: In chemistry, (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and biochemistry. Researchers investigate its interactions with biological targets to understand its effects and potential therapeutic applications.

Medicine: In medicine, this compound may be explored for its potential as a drug candidate. Its unique structure could lead to the development of new treatments for various diseases.

Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its specific chemical properties.

Mechanism of Action

The mechanism of action of (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • (Octahydroindolizin-8a-yl)methanol
  • 1-(Octahydroindolizin-8a-yl)methanamine dihydrochloride

Comparison: Compared to these similar compounds, (Z)-5-(2-(Octahydroindolizin-8a-yl)vinyl)isoxazole stands out due to its unique vinyl linkage and isoxazole ring

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

5-[(Z)-2-(2,3,5,6,7,8-hexahydro-1H-indolizin-8a-yl)ethenyl]-1,2-oxazole

InChI

InChI=1S/C13H18N2O/c1-2-10-15-11-3-7-13(15,6-1)8-4-12-5-9-14-16-12/h4-5,8-9H,1-3,6-7,10-11H2/b8-4-

InChI Key

YCPJLPTVEGIWAS-YWEYNIOJSA-N

Isomeric SMILES

C1CCN2CCCC2(C1)/C=C\C3=CC=NO3

Canonical SMILES

C1CCN2CCCC2(C1)C=CC3=CC=NO3

Origin of Product

United States

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